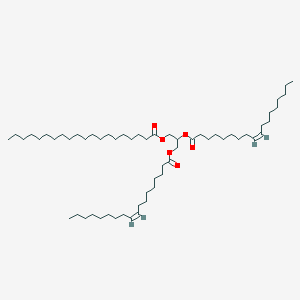

1,2-Dioleoyl-3-arachidoylglycerol

説明

特性

IUPAC Name |

2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl icosanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H110O6/c1-4-7-10-13-16-19-22-25-28-29-32-34-37-40-43-46-49-52-58(61)64-55-56(65-59(62)53-50-47-44-41-38-35-31-27-24-21-18-15-12-9-6-3)54-63-57(60)51-48-45-42-39-36-33-30-26-23-20-17-14-11-8-5-2/h26-27,30-31,56H,4-25,28-29,32-55H2,1-3H3/b30-26-,31-27- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFKGKULDMWLHEK-VUGPWPOLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H110O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201188497 |

Source

|

| Record name | 2,3-Bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl eicosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201188497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

915.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77145-65-4 |

Source

|

| Record name | 2,3-Bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl eicosanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77145-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl eicosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201188497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural Elucidation of 1,2-Dioleoyl-3-arachidoylglycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-3-arachidoylglycerol is a mixed-acid triacylglycerol (TAG) composed of a glycerol backbone esterified with two oleic acid molecules at the sn-1 and sn-2 positions and one arachidic acid molecule at the sn-3 position. The precise structural determination of such TAGs is crucial for understanding their metabolic fate, physicochemical properties, and potential roles in biological systems. This technical guide provides an in-depth overview of the core methodologies employed for the structural elucidation of this compound, including detailed experimental protocols and data interpretation.

Mass Spectrometry for Molecular Weight and Fatty Acid Composition

Mass spectrometry (MS) is a cornerstone technique for the analysis of triacylglycerols, providing information on the molecular weight and the constituent fatty acids. Electrospray ionization (ESI) is a soft ionization technique commonly used for TAG analysis, typically yielding protonated molecules [M+H]+ or adducts with cations like sodium [M+Na]+ or ammonium [M+NH4]+.

Experimental Protocol: HPLC-ESI-MS/MS

Objective: To determine the molecular weight and identify the fatty acid composition of this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

ESI source

-

Tandem mass spectrometer (e.g., QqQ, Q-TOF)

Procedure:

-

Sample Preparation: Dissolve 1 mg of the TAG sample in 1 mL of a chloroform/methanol (2:1, v/v) mixture. Further dilute the stock solution to a working concentration of 10 µg/mL in the initial mobile phase.

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: Acetonitrile/Water (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.

-

Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.

-

Gradient:

-

0-5 min: 30% B

-

5-25 min: Linear gradient to 100% B

-

25-30 min: Hold at 100% B

-

30.1-35 min: Return to 30% B and equilibrate.

-

-

Flow Rate: 0.2 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive ESI.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Gas Temperature: 350 °C.

-

MS Scan Range: m/z 300-1200.

-

MS/MS Analysis: Select the precursor ion corresponding to the [M+NH4]+ adduct of the TAG for collision-induced dissociation (CID). Use a collision energy of 25-35 eV.

-

Data Presentation: Expected MS and MS/MS Fragmentation

The analysis of this compound by ESI-MS is expected to yield the following primary ions:

| Ion Type | Calculated m/z |

| [M+H]+ | 935.8 |

| [M+NH4]+ | 952.8 |

| [M+Na]+ | 957.8 |

Upon collision-induced dissociation (CID) of the [M+NH4]+ precursor ion (m/z 952.8), the primary fragmentation pathway is the neutral loss of the fatty acid chains as carboxylic acids. This results in the formation of diacylglycerol-like fragment ions.

| Fragment Ion | Description | Calculated m/z |

| [M+NH4 - C18H34O2]+ | Loss of Oleic Acid | 672.6 |

| [M+NH4 - C20H40O2]+ | Loss of Arachidic Acid | 640.6 |

The relative intensities of these fragment ions can provide initial clues about the fatty acid composition.

Regiospecific Analysis by Enzymatic Hydrolysis and ¹³C NMR Spectroscopy

Determining the specific positions (sn-1, sn-2, and sn-3) of the fatty acids on the glycerol backbone requires regiospecific analysis. A combination of enzymatic hydrolysis and Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful approach for this purpose.

Experimental Protocol: Pancreatic Lipase Hydrolysis

Pancreatic lipase is known to selectively hydrolyze the ester bonds at the sn-1 and sn-3 positions of triacylglycerols.[1][2]

Objective: To generate 2-monoacylglycerols and free fatty acids from the sn-1 and sn-3 positions of this compound.

Materials:

-

Porcine pancreatic lipase

-

Tris-HCl buffer (1 M, pH 8.0)

-

Bile salts (e.g., sodium taurocholate)

-

Calcium chloride (CaCl2) solution

-

Diethyl ether

-

Thin-layer chromatography (TLC) plates (silica gel G)

-

Developing solvent: Hexane/Diethyl ether/Acetic acid (70:30:1, v/v/v)

Procedure:

-

Emulsification: Emulsify 10 mg of this compound in 2 mL of Tris-HCl buffer containing 5 mM CaCl2 and 2 mM bile salts by sonication.

-

Enzymatic Reaction: Add 1 mg of pancreatic lipase to the emulsion and incubate at 37°C with shaking for 10-15 minutes.

-

Reaction Quenching: Stop the reaction by adding 1 mL of 6 M HCl.

-

Lipid Extraction: Extract the lipids from the reaction mixture three times with 5 mL of diethyl ether.

-

Product Separation: Evaporate the pooled ether extracts under a stream of nitrogen. Redissolve the residue in a small volume of chloroform and apply to a TLC plate. Develop the plate in the specified solvent system.

-

Product Identification and Isolation: Visualize the separated lipid classes (monoacylglycerols, diacylglycerols, free fatty acids, and unreacted triacylglycerols) by spraying with a suitable reagent (e.g., 2',7'-dichlorofluorescein) and viewing under UV light. Scrape the band corresponding to the 2-monoacylglycerol for further analysis.

¹³C NMR Spectroscopy for Positional Analysis

¹³C NMR spectroscopy is a non-destructive technique that can differentiate between fatty acids at the sn-2 and the sn-1/3 positions of the glycerol backbone based on the chemical shifts of the carbonyl and olefinic carbons.

Objective: To confirm the positions of the oleic and arachidic acid moieties.

Instrumentation:

-

High-field NMR spectrometer (e.g., 100 MHz for ¹³C)

-

NMR tubes

Procedure:

-

Sample Preparation: Dissolve approximately 50-100 mg of the intact this compound in 0.7 mL of deuterated chloroform (CDCl3).

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Key parameters include a 30-45° pulse angle and a sufficient relaxation delay (e.g., 5-10 seconds) to ensure quantitative analysis.

-

Spectral Analysis: Analyze the chemical shifts of the carbonyl carbons (δ 172-174 ppm) and the olefinic carbons of oleic acid (δ 127-131 ppm).

Data Presentation: Expected ¹³C NMR Chemical Shifts

The chemical shifts in ¹³C NMR are sensitive to the position of the acyl chain on the glycerol backbone. For this compound, the following patterns are expected:

| Carbon Atom | Expected Chemical Shift (ppm) | Assignment |

| Carbonyl (C=O) | ~173.2 | Oleic acid at sn-1 |

| Carbonyl (C=O) | ~172.8 | Oleic acid at sn-2 |

| Carbonyl (C=O) | ~173.2 | Arachidic acid at sn-3 |

| Olefinic (-CH=CH-) | ~129.7, ~130.0 | Oleic acid at sn-1 |

| Olefinic (-CH=CH-) | ~129.9, ~130.2 | Oleic acid at sn-2 |

| Glycerol C1, C3 | ~62.1 | |

| Glycerol C2 | ~69.0 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

The key diagnostic signals are the distinct chemical shifts for the carbonyl and olefinic carbons of the fatty acid at the sn-2 position compared to the sn-1/3 positions. The presence of signals corresponding to oleic acid in both the sn-1/3 and sn-2 regions, and a signal for a saturated fatty acid (arachidic acid) only in the sn-1/3 region, would confirm the 1,2-Dioleoyl-3-arachidoyl structure.

Proposed Metabolic Pathway

The structural features of this compound suggest a potential role as a precursor in metabolic pathways, particularly in the formation of endocannabinoids. A plausible pathway involves the sequential action of two lipases.

Workflow for the Proposed Metabolic Conversion

Caption: Proposed metabolic pathway of this compound.

Description of the Signaling Pathway

-

Initial Hydrolysis by Triacylglycerol Lipase: Adipose triglyceride lipase (ATGL) or another triacylglycerol lipase with a preference for the sn-1/3 positions would initiate the breakdown. In this case, the lipase would cleave the arachidic acid from the sn-3 position of this compound.

-

Formation of 1,2-Dioleoyl-glycerol: The product of this initial hydrolysis is the diacylglycerol (DAG), 1,2-Dioleoyl-glycerol, and a free arachidic acid molecule.

-

Action of Diacylglycerol Lipase: 1,2-Dioleoyl-glycerol can then serve as a substrate for diacylglycerol lipase (DAGL). DAGL is known to preferentially hydrolyze the fatty acid at the sn-1 position of DAGs.

-

Generation of a Monoacylglycerol: The action of DAGL on 1,2-Dioleoyl-glycerol would release oleic acid from the sn-1 position, resulting in the formation of 2-Oleoyl-glycerol. 2-Oleoyl-glycerol is a known endocannabinoid and a signaling molecule.

This proposed pathway highlights how the specific structure of this compound can lead to the generation of bioactive lipids.

Experimental Workflow for Structural Elucidation

The comprehensive structural elucidation of this compound follows a logical workflow, integrating the techniques described above.

Caption: Workflow for the structural elucidation of this compound.

Conclusion

The structural elucidation of this compound is a multi-step process that relies on the synergistic use of mass spectrometry, enzymatic hydrolysis, and NMR spectroscopy. By following the detailed protocols and data interpretation guidelines presented in this technical guide, researchers can confidently determine the molecular structure of this and other mixed-acid triacylglycerols. This detailed structural information is paramount for advancing our understanding of lipid metabolism and for the development of novel therapeutics targeting lipid-related pathways.

References

The In Vivo Metabolic Odyssey of 1,2-Dioleoyl-3-arachidoylglycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the in vivo metabolic pathway of 1,2-Dioleoyl-3-arachidoylglycerol (OAG), a mixed-acid triacylglycerol (TAG). Given the scarcity of direct research on this specific molecule, this document synthesizes information from the broader understanding of triacylglycerol metabolism, with a particular focus on the fates of its constituent fatty acids: oleic acid and arachidonic acid. The metabolic journey of OAG is critical for understanding its physiological roles, potential as a therapeutic agent, and implications in various disease states.

Overview of Triacylglycerol Metabolism

Triacylglycerols are the primary form of energy storage in eukaryotes. Their metabolism is a dynamic process involving synthesis (lipogenesis) and breakdown (lipolysis), tightly regulated by the energetic needs of the organism. The general pathway for TAG metabolism provides a framework for understanding the fate of this compound.

The biosynthesis of TAGs primarily occurs through the Kennedy pathway, starting with the acylation of glycerol-3-phosphate.[1] Conversely, the breakdown of TAGs is initiated by lipases, which sequentially remove fatty acids from the glycerol backbone.

The Metabolic Pathway of this compound

The metabolism of this compound can be conceptualized in four main stages: absorption, distribution, enzymatic degradation, and the subsequent fate of its constituents.

Digestion and Absorption

Following oral ingestion, this compound, like other dietary TAGs, undergoes hydrolysis in the gastrointestinal tract. Pancreatic lipase, in conjunction with colipase, is the primary enzyme responsible for this process. It preferentially hydrolyzes the fatty acids at the sn-1 and sn-3 positions of the glycerol backbone.

In the case of this compound, this would result in the release of one molecule of oleic acid (from the sn-1 position) and one molecule of arachidonic acid (from the sn-3 position), yielding 2-oleoyl-monoacylglycerol . Alternatively, if only the sn-1 position is hydrolyzed, the product would be 2-oleoyl-3-arachidoyl-diacylglycerol , and if only the sn-3 position is hydrolyzed, 1,2-dioleoyl-glycerol would be formed. Carboxyl ester lipase (CEL) can also contribute to the hydrolysis of TAGs and diacylglycerols containing long-chain polyunsaturated fatty acids.[2]

The resulting free fatty acids (oleic acid and arachidonic acid) and monoacylglycerols are then absorbed by enterocytes. Inside the enterocytes, they are re-esterified back into triacylglycerols and packaged into chylomicrons for transport into the lymphatic system and subsequently into the bloodstream.

Distribution and Storage

Chylomicrons circulate throughout the body, delivering the re-synthesized TAGs to various tissues. Lipoprotein lipase (LPL), located on the surface of capillary endothelial cells in adipose tissue, cardiac muscle, and skeletal muscle, hydrolyzes the TAGs within the chylomicrons.[3] This releases fatty acids and glycerol, which can then be taken up by the surrounding cells.

In periods of energy excess, the released oleic acid and arachidonic acid will be re-esterified into TAGs and stored in lipid droplets within adipocytes. In other tissues, such as the liver, they can be incorporated into phospholipids or other lipids.

Lipolysis and Fatty Acid Release

During periods of energy demand, such as fasting or exercise, stored this compound in adipose tissue is mobilized. This process, known as lipolysis, is primarily regulated by hormone-sensitive lipase (HSL) and adipose triglyceride lipase (ATGL).[3]

ATGL initiates lipolysis by hydrolyzing a fatty acid from the TAG, followed by the action of HSL, which primarily acts on the resulting diacylglycerol. Finally, monoacylglycerol lipase (MGL) hydrolyzes the remaining monoacylglycerol to release the last fatty acid and a glycerol molecule.[1] The released oleic and arachidonic acids can then enter the circulation, bound to albumin, and be transported to other tissues for energy production via β-oxidation or for the synthesis of signaling molecules.

Metabolic Fate of Constituent Fatty Acids

-

Oleic Acid: As a monounsaturated fatty acid, oleic acid is a major source of energy for many tissues through β-oxidation. It is also a key component of membrane phospholipids, influencing membrane fluidity.

-

Arachidonic Acid: This polyunsaturated fatty acid is a crucial precursor for the synthesis of a wide range of bioactive lipid mediators known as eicosanoids, including prostaglandins, thromboxanes, and leukotrienes.[4] The release of arachidonic acid from the sn-2 position of phospholipids by phospholipase A2 is a key regulatory step in the inflammatory response. Arachidonic acid can also be stored in triglycerides in various cells, including endothelial cells and macrophages.[4][5]

Key Enzymes in the Metabolism of this compound

A number of enzymes are pivotal in the metabolic processing of this compound.

| Enzyme | Role | Location |

| Pancreatic Lipase | Hydrolyzes dietary TAGs at sn-1 and sn-3 positions in the small intestine. | Small Intestine |

| Carboxyl Ester Lipase (CEL) | Aids in the hydrolysis of TAGs and DAGs containing long-chain polyunsaturated fatty acids.[2] | Small Intestine |

| Lipoprotein Lipase (LPL) | Hydrolyzes TAGs in circulating chylomicrons and VLDL, releasing fatty acids for tissue uptake.[3] | Capillary Endothelium |

| Adipose Triglyceride Lipase (ATGL) | Initiates the hydrolysis of stored TAGs in adipocytes. | Adipocytes |

| Hormone-Sensitive Lipase (HSL) | Hydrolyzes diacylglycerols to monoacylglycerols during lipolysis.[3] | Adipocytes |

| Monoacylglycerol Lipase (MGL) | Completes the final step of lipolysis by hydrolyzing monoacylglycerols.[1] | Various Tissues |

| Acyl-CoA Synthetases | Activate fatty acids by converting them to their CoA esters, a prerequisite for most metabolic pathways. | Various Tissues |

| Glycerol-3-phosphate acyltransferase (GPAT) | Catalyzes the initial step in TAG synthesis.[6] | Endoplasmic Reticulum, Mitochondria |

| 1-acylglycerol-3-phosphate acyltransferase (AGPAT) | Adds the second fatty acid in TAG synthesis.[6] | Endoplasmic Reticulum |

| Phosphatidic acid phosphatase (PAP) | Converts phosphatidic acid to diacylglycerol.[6] | Endoplasmic Reticulum |

| Diacylglycerol acyltransferase (DGAT) | Catalyzes the final step of TAG synthesis.[6] | Endoplasmic Reticulum |

Visualizing the Metabolic Pathways and Experimental Workflows

Hypothesized Metabolic Pathway of this compound

Caption: Hypothesized metabolic pathway of this compound in vivo.

Experimental Workflow for Studying OAG Metabolism

Caption: A generalized experimental workflow for in vivo studies of OAG metabolism.

Detailed Experimental Protocol: In Vivo Metabolism Study

The following is a generalized protocol for investigating the in vivo metabolism of this compound using a radiolabeled tracer in a rodent model.

Objective: To determine the absorption, distribution, and metabolic fate of this compound following oral administration.

Materials:

-

Radiolabeled 1,2-Dioleoyl-3-[1-¹⁴C]arachidoylglycerol.

-

Experimental animals (e.g., male Sprague-Dawley rats, 8-10 weeks old).

-

Oral gavage needles.

-

Metabolic cages for collection of urine and feces.

-

Anesthetic (e.g., isoflurane).

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).

-

Dissection tools.

-

Liquid nitrogen.

-

Lipid extraction solvents (e.g., chloroform, methanol).

-

Thin-layer chromatography (TLC) plates and developing chambers.

-

High-performance liquid chromatography (HPLC) system with a radiodetector.

-

Liquid scintillation counter and vials.

Procedure:

-

Animal Acclimation: Acclimate rats to individual metabolic cages for 3 days prior to the experiment. Provide standard chow and water ad libitum.

-

Dosing: Fast animals for 12 hours overnight. Prepare a dosing solution of radiolabeled OAG in a suitable vehicle (e.g., corn oil). Administer a single dose via oral gavage.

-

Sample Collection:

-

Blood: Collect blood samples (approx. 100 µL) from the tail vein at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.

-

Urine and Feces: Collect urine and feces at 24-hour intervals for the duration of the study (e.g., 72 hours).

-

Tissue Harvest: At the final time point (e.g., 24 or 72 hours), euthanize the animals by CO₂ asphyxiation followed by cervical dislocation. Dissect and collect major organs and tissues (liver, adipose tissue, heart, muscle, brain, intestine, etc.). Rinse tissues with cold saline, blot dry, weigh, and immediately freeze in liquid nitrogen. Store all samples at -80°C until analysis.

-

-

Sample Processing:

-

Blood: Separate plasma by centrifugation.

-

Tissues: Homogenize frozen tissues in a suitable buffer.

-

-

Lipid Extraction: Perform a total lipid extraction from plasma, tissue homogenates, and homogenized feces using the Bligh and Dyer method (chloroform:methanol:water).

-

Analysis of Radioactivity:

-

Total Radioactivity: Measure the total radioactivity in an aliquot of each sample (plasma, urine, tissue homogenates) using a liquid scintillation counter to determine overall distribution.

-

Metabolite Profiling:

-

Separate the lipid extracts into different lipid classes (TAG, DAG, MAG, FFA, phospholipids) using TLC or HPLC.

-

Scrape the corresponding bands from the TLC plate or collect fractions from the HPLC.

-

Quantify the radioactivity in each fraction using a liquid scintillation counter to determine the metabolic fate of the radiolabeled arachidonic acid.

-

-

-

Data Analysis:

-

Calculate the concentration of radioactivity in blood/plasma over time to determine pharmacokinetic parameters (Cmax, Tmax, AUC).

-

Determine the percentage of the administered dose recovered in each tissue, urine, and feces.

-

Express the distribution of radioactivity among different lipid classes within each tissue as a percentage of the total radioactivity in that tissue.

-

Conclusion

The in vivo metabolism of this compound is a complex process governed by the well-established pathways of triacylglycerol digestion, absorption, transport, storage, and lipolysis. While direct experimental data on this specific molecule is limited, its metabolic fate can be reliably inferred from the known behavior of its constituent fatty acids, oleic acid and arachidonic acid. The oleoyl moieties primarily serve as an energy source, while the arachidonoyl moiety is a key precursor for potent signaling molecules. Further research, following protocols such as the one outlined, is necessary to fully elucidate the unique physiological and pharmacological properties of this compound.

References

- 1. Mammalian Triacylglycerol Metabolism: Synthesis, Lipolysis and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrolysis of triacylglycerol arachidonic and linoleic acid ester bonds by human pancreatic lipase and carboxyl ester lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ulbld.lf1.cuni.cz [ulbld.lf1.cuni.cz]

- 4. mdpi.com [mdpi.com]

- 5. Role of triglycerides in endothelial cell arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Triacylglycerol metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 1,2-Dioleoyl-3-arachidoylglycerol in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dioleoyl-3-arachidoylglycerol is a complex triacylglycerol (TAG) positioned at the intersection of energy storage and cellular signaling. Composed of two oleic acid moieties and one arachidonic acid molecule, its metabolic fate dictates the release of potent bioactive lipids. This technical guide provides an in-depth analysis of the structure, metabolism, and signaling roles of this compound. We will explore its enzymatic breakdown, the subsequent generation of critical second messengers, and the downstream signaling cascades they initiate. This document also includes structured quantitative data, detailed experimental protocols for studying similar complex lipids, and visualizations of the key metabolic and signaling pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction: Structure and Significance

This compound is a triacylglycerol with oleic acid (an omega-9 monounsaturated fatty acid) at the sn-1 and sn-2 positions and arachidonic acid (an omega-6 polyunsaturated fatty acid) at the sn-3 position of the glycerol backbone.[1] This specific arrangement of fatty acids makes it a potential precursor for a variety of bioactive lipid mediators. While triacylglycerols are primarily known for their role in energy storage within lipid droplets, the presence of arachidonic acid suggests a significant role in cellular signaling.[2][3][4] The metabolic processing of this TAG can release arachidonic acid for eicosanoid synthesis or generate diacylglycerol species that act as second messengers.

Metabolic Pathways of this compound

The metabolic journey of this compound is primarily governed by the action of various lipases, which exhibit regioselectivity in their hydrolysis of the ester bonds. The differential cleavage of fatty acids from the glycerol backbone generates distinct metabolic intermediates with unique biological activities.

Enzymatic Hydrolysis

Several classes of lipases can hydrolyze this compound:

-

Pancreatic Lipase (PL): In the context of dietary lipids, pancreatic lipase, in concert with colipase, primarily hydrolyzes the sn-1 and sn-3 positions of triacylglycerols.[5][6] For this compound, this would lead to the release of oleic acid and arachidonic acid, generating 2-oleoylglycerol.

-

Lipoprotein Lipase (LPL): LPL, located on the surface of endothelial cells, hydrolyzes TAGs in circulating lipoproteins. Its action would release the fatty acids for uptake by tissues.

-

Hormone-Sensitive Lipase (HSL) and Adipose Triglyceride Lipase (ATGL): Within adipocytes and other cells, these intracellular lipases mobilize stored TAGs. ATGL shows high specificity for the first ester bond, while HSL can hydrolyze TAGs, DAGs, and MAGs.

-

Carboxyl Ester Lipase (CEL): This enzyme can hydrolyze the ester bonds of various lipids, including TAGs and DAGs containing long-chain polyunsaturated fatty acids.[5][6]

-

Triacylglycerol Lipases Liberating Arachidonic Acid: Specific triacylglycerol lipases have been identified that can release arachidonic acid from TAGs, suggesting a regulated pathway for providing this precursor for prostaglandin synthesis.[7][8]

The initial hydrolysis of this compound can produce two key diacylglycerol (DAG) intermediates:

-

1,2-Dioleoyl-sn-glycerol: Formed by the removal of arachidonic acid from the sn-3 position.

-

2-Oloeyl-3-arachidonoyl-sn-glycerol or 1-Oloeyl-3-arachidonoyl-sn-glycerol: Formed by the removal of oleic acid from the sn-1 or sn-2 position, respectively.

These DAGs can be further metabolized by DAG lipases (DAGL) or serve as signaling molecules.

Signaling Roles of Metabolic Products

The true significance of this compound in cellular function lies in the bioactivity of its hydrolysis products.

Arachidonic Acid and Eicosanoid Signaling

The release of arachidonic acid is a critical event, as it is the precursor to a vast array of signaling molecules collectively known as eicosanoids. This process is initiated by the action of phospholipases or, in this case, triacylglycerol lipases.

Once liberated, arachidonic acid can be metabolized by three main enzymatic pathways:

-

Cyclooxygenases (COX-1 and COX-2): Produce prostaglandins and thromboxanes, which are key mediators of inflammation, pain, fever, and platelet aggregation.

-

Lipoxygenases (LOX): Generate leukotrienes and lipoxins, involved in inflammation and immune responses.

-

Cytochrome P450 (CYP450) monooxygenases: Produce epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), which have roles in vasodilation and inflammation.

Diacylglycerol and Endocannabinoid Signaling

The diacylglycerol intermediates produced from the hydrolysis of this compound are also potent signaling molecules.

-

1,2-Dioleoyl-sn-glycerol: This DAG is a well-known activator of Protein Kinase C (PKC) isoforms, which are involved in a multitude of cellular processes, including cell growth, differentiation, and apoptosis.

-

Generation of 2-Arachidonoylglycerol (2-AG): If hydrolysis of a TAG containing arachidonic acid at the sn-2 position occurs at the sn-1 and sn-3 positions, the resulting 2-arachidonoyl-containing diacylglycerol can be a substrate for diacylglycerol lipase (DAGL), leading to the formation of 2-arachidonoylglycerol (2-AG).[9][10] 2-AG is a primary endogenous ligand for the cannabinoid receptors CB1 and CB2, forming a crucial part of the endocannabinoid system.[10][11][12] The endocannabinoid system is a key regulator of neurotransmission, inflammation, appetite, and pain.[13][14]

The degradation of 2-AG is primarily carried out by monoacylglycerol lipase (MAGL), which hydrolyzes it into arachidonic acid and glycerol.[9][15]

Quantitative Data

Direct quantitative data for this compound is scarce in the literature. However, data from studies on related lipids can provide valuable context.

Table 1: Representative Lipase Activity on Arachidonic Acid-Containing Lipids

| Enzyme | Substrate | Product Measured | Relative Activity/Rate | Reference Context |

| Human Pancreatic Lipase | [3H]Arachidonic acid-labeled chylomicrons | [3H] in 1,2-X-diacylglycerol | Markedly exceeded that of [14C]linoleic acid | Demonstrates preferential hydrolysis leading to arachidonic acid-containing DAGs.[5][6] |

| Triacylglycerol Lipase | Triarachidonin | Prostaglandin E2 production | Dose-dependent increase | Shows that released arachidonic acid from a TAG is available for eicosanoid synthesis.[8] |

| Monoacylglycerol Lipase (MAGL) | 2-Arachidonoylglycerol | 2-AG hydrolysis | ~85% of total 2-AG hydrolysis in mouse brain | Highlights MAGL as the primary enzyme for 2-AG degradation.[12] |

Table 2: Representative Receptor Activation by Metabolites

| Metabolite | Receptor | Assay | EC50 / Ki | Reference Context |

| 2-Arachidonoylglycerol | Human CB1 | [35S]GTPγS binding | 520 nM (EC50) | Demonstrates potent activation of the CB1 receptor. |

| 2-Arachidonoylglycerol | Human CB2 | [35S]GTPγS binding | 140 nM (EC50) | Shows potent activation of the CB2 receptor. |

Experimental Protocols

Investigating the metabolic fate and signaling roles of this compound requires a combination of biochemical and analytical techniques.

In Vitro Lipase Hydrolysis Assay

Objective: To determine the susceptibility of this compound to hydrolysis by a specific lipase and to identify the resulting products.

Methodology:

-

Substrate Preparation: Synthesize or procure this compound. For tracking, radiolabeling ([3H] or [14C]) of one of the fatty acid moieties can be employed. The substrate is typically emulsified in a buffer containing a detergent like Triton X-100 or bile salts.

-

Enzyme Reaction: Incubate the purified lipase (e.g., pancreatic lipase, MAGL) with the substrate emulsion at a controlled temperature (e.g., 37°C) and pH.

-

Reaction Termination: Stop the reaction at various time points by adding a quenching solution (e.g., a mixture of chloroform/methanol/acetic acid).

-

Lipid Extraction: Perform a lipid extraction using a method such as the Bligh-Dyer or Folch procedure.

-

Product Analysis: Separate the lipid classes (TAG, DAG, MAG, free fatty acids) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: If radiolabeled substrates are used, scrape the corresponding spots from the TLC plate and quantify using liquid scintillation counting. For non-labeled substrates, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used to identify and quantify the fatty acids and acylglycerols.

Cellular Uptake and Metabolism

Objective: To track the uptake and metabolic conversion of this compound in a cellular model.

Methodology:

-

Cell Culture: Culture a relevant cell line (e.g., adipocytes, hepatocytes, neurons) to confluence.

-

Labeling: Incubate the cells with radiolabeled this compound for various time periods.

-

Washing: Wash the cells thoroughly with ice-cold buffer to remove any unincorporated substrate.

-

Cell Lysis and Lipid Extraction: Lyse the cells and perform a total lipid extraction.

-

Analysis: Separate and quantify the radiolabeled lipids in different cellular lipid pools (e.g., triacylglycerols, phospholipids, diacylglycerols, free fatty acids) using TLC or HPLC followed by scintillation counting.

Quantification of Metabolites by LC-MS/MS

Objective: To accurately quantify the levels of this compound and its metabolites (e.g., arachidonic acid, 2-AG) in biological samples.

Methodology:

-

Sample Preparation: Homogenize tissues or collect biofluids. Add a mixture of deuterated internal standards for each analyte to be quantified.

-

Lipid Extraction: Perform a solid-phase or liquid-liquid extraction to isolate the lipids.

-

Chromatographic Separation: Use a reverse-phase HPLC or UHPLC column to separate the different lipid species.

-

Mass Spectrometry Analysis: Employ a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and its corresponding internal standard are monitored for high selectivity and sensitivity.

-

Quantification: Generate calibration curves using authentic standards to determine the absolute concentration of each analyte in the sample.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Expanding roles for lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adaptive and maladaptive roles of lipid droplets in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dynamics and functions of lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrolysis of triacylglycerol arachidonic and linoleic acid ester bonds by human pancreatic lipase and carboxyl ester lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. portal.research.lu.se [portal.research.lu.se]

- 7. Characterization of a triacylglycerol lipase that liberates arachidonic acid from bovine chromaffin cells during secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Triacylglycerol lipase-mediated release of arachidonic acid for renal medullary prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Arachidonoylglycerol - Wikipedia [en.wikipedia.org]

- 11. From Classical to Alternative Pathways of 2-Arachidonoylglycerol Synthesis: AlterAGs at the Crossroad of Endocannabinoid and Lysophospholipid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cannabinoids and endocannabinoids in metabolic disorders with focus on diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Endocannabinoids and Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Endocannabinoids, Related Compounds and Their Metabolic Routes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery, Isolation, and Characterization of Novel Triacylglycerols: A Methodological Overview

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Triacylglycerols are a major class of lipids that serve as the primary form of energy storage in eukaryotes. Beyond their role in metabolism, specific TAG species can have unique biological activities and potential as therapeutic targets or biomarkers. The identification and characterization of novel TAGs, such as 1,2-Dioleoyl-3-arachidoylglycerol, is a critical endeavor in lipidomics and drug discovery. This technical guide outlines the modern experimental workflows and analytical techniques used to discover, isolate, and characterize novel TAGs from complex biological samples.

Discovery and Isolation Workflow for Novel Triacylglycerols

The process of identifying a novel triacylglycerol involves a multi-step approach that begins with sample preparation and extraction, followed by chromatographic separation and mass spectrometric identification.

Experimental Protocols

A common method for extracting total lipids from a biological sample is the Folch or Bligh-Dyer method.

-

Homogenization: Homogenize the tissue or cell sample in a chloroform:methanol (2:1, v/v) solution.

-

Phase Separation: Add saline solution to the homogenate to induce phase separation. The lower chloroform phase will contain the lipids.

-

Isolation: Carefully collect the lower chloroform phase.

-

Drying: Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

-

Storage: Store the dried lipid extract at -80°C until further analysis.

Non-aqueous reversed-phase (NARP) HPLC is a powerful technique for separating TAG species.[1]

-

Sample Preparation: Re-dissolve the lipid extract in a suitable solvent, such as a mixture of the initial mobile phase (e.g., acetonitrile/2-propanol).[1] Filter the sample through a 0.2 µm PTFE syringe filter.[1]

-

HPLC System: Utilize an HPLC system with a C18 column.[2]

-

Mobile Phase: Employ a gradient elution with a binary solvent system, such as acetonitrile and isopropanol. The specific gradient will depend on the complexity of the sample.

-

Detection: Use an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer for detection.

-

Fraction Collection: Collect fractions corresponding to peaks of interest for further analysis.

Structural Elucidation and Quantification

Mass Spectrometry

Mass spectrometry (MS) is indispensable for the structural elucidation and quantification of TAGs.[3] Atmospheric Pressure Chemical Ionization (APCI) is a commonly used ionization source for TAG analysis.

-

Interface HPLC to MS: Couple the outlet of the HPLC system to the APCI source of the mass spectrometer.

-

Ionization: Use positive ion mode for APCI.

-

MS Analysis: Perform full scan analysis to determine the molecular weights of the eluting compounds. The protonated molecule [M+H]+ is often observed.

-

Tandem MS (MS/MS): To determine the fatty acid composition, perform tandem MS on the protonated molecular ion. The fragmentation pattern will show neutral losses of the individual fatty acid chains, allowing for their identification.

Data Presentation

Quantitative data obtained from HPLC-MS analysis should be summarized in tables for clear interpretation.

Table 1: HPLC-MS Data for a Hypothetical Novel Triacylglycerol

| Parameter | Value |

| HPLC Retention Time (min) | 25.4 |

| [M+H]+ (m/z) | 885.7 |

| Predicted Molecular Formula | C57H100O6 |

| MS/MS Fragments (m/z) | 603.5 (Loss of Oleic Acid) |

| 577.5 (Loss of Arachidonic Acid) | |

| Relative Abundance (%) | 1.2 (in total lipid extract) |

Case Study: Elucidation of the 2-Arachidonoylglycerol (2-AG) Signaling Pathway

While this compound's specific signaling roles are not defined, the study of the endocannabinoid 2-arachidonoylglycerol (2-AG) provides an excellent example of how the biological function of a novel lipid is elucidated.[4][5] 2-AG is a monoacylglycerol that acts as a key signaling molecule in the central nervous system.[5]

The 2-AG Signaling Pathway

2-AG is synthesized "on-demand" in response to neuronal stimulation.[6] It acts as a retrograde messenger, traveling from the postsynaptic neuron to the presynaptic neuron to modulate neurotransmitter release.[7]

-

Synthesis: Increased intracellular calcium and activation of G-protein coupled receptors in the postsynaptic neuron activate Phospholipase C (PLC).[6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to produce diacylglycerol (DAG).[8] Diacylglycerol lipase (DAGL) then hydrolyzes DAG to form 2-AG.[4]

-

Retrograde Transmission: 2-AG is released from the postsynaptic membrane and travels across the synaptic cleft.

-

Receptor Binding: 2-AG binds to and activates cannabinoid receptor 1 (CB1) on the presynaptic terminal.[7]

-

Modulation of Neurotransmission: Activation of CB1 receptors leads to the inhibition of neurotransmitter release from the presynaptic neuron.[7]

-

Degradation: 2-AG signaling is terminated by its hydrolysis by monoacylglycerol lipase (MAGL) in the presynaptic neuron.[4]

Conclusion

The discovery and characterization of novel triacylglycerols is a complex but vital area of research. While specific information on this compound is limited, the methodologies outlined in this guide provide a robust framework for the identification, quantification, and structural elucidation of new TAG species. The case study of 2-AG highlights the subsequent steps required to understand the biological significance and signaling pathways of a newly identified lipid molecule. Continued advancements in chromatographic and mass spectrometric techniques will undoubtedly accelerate the discovery of novel TAGs and their roles in health and disease, offering new avenues for therapeutic intervention.

References

- 1. benchchem.com [benchchem.com]

- 2. HPLC Analysis of Triacylglycerol Molecular Species | Springer Nature Experiments [experiments.springernature.com]

- 3. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Arachidonoylglycerol: A signaling lipid with manifold actions in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-Arachidonoylglycerol Modulation of Anxiety and Stress Adaptation: from grass roots to novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Presence and Analysis of 1,2-Dioleoyl-3-arachidoylglycerol in Plant Oils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-3-arachidoylglycerol is a specific triacylglycerol (TAG) molecule composed of a glycerol backbone esterified with two molecules of oleic acid and one molecule of arachidic acid. While its constituent fatty acids, oleic acid (a monounsaturated omega-9 fatty acid) and arachidic acid (a saturated 20-carbon fatty acid), are known components of various plant oils, the presence and concentration of this specific triacylglycerol are not widely documented. This technical guide provides a comprehensive overview of the current knowledge regarding this compound in plant oils, focusing on its potential sources, analytical methodologies for its identification and quantification, and its biosynthetic origins.

Data Presentation: Quantitative Analysis of Constituent Fatty Acids

| Plant Oil | Oleic Acid (%) | Arachidic Acid (%) | Reference(s) |

| Peanut Oil (Arachis hypogaea) | 35.6 - 58.3 | 0.3 - 2.4 | [1] |

| Cocoa Butter (Theobroma cacao) | ~33 | ~1 | [2] |

Note: The percentages represent the relative amount of each fatty acid in the total fatty acid profile of the oil. The actual concentration of this compound would be a small fraction of the total triacylglycerol content and is dependent on the specific positional distribution of fatty acids on the glycerol backbone.

Experimental Protocols

The identification and quantification of specific triacylglycerols like this compound in a complex mixture such as plant oil require sophisticated analytical techniques. The following is a generalized protocol based on common methodologies cited in the literature.

Lipid Extraction

-

Objective: To isolate the total lipid fraction from the plant material (e.g., seeds).

-

Methodology: A modified Bligh and Dyer method is commonly used.

-

Homogenize the ground plant material with a chloroform:methanol:water mixture (typically in a 1:2:0.8 v/v/v ratio).

-

After a period of agitation, add additional chloroform and water to achieve a final ratio of 2:2:1.8, which induces phase separation.

-

Centrifuge the mixture to facilitate the separation of the lower chloroform layer (containing lipids) from the upper aqueous layer.

-

Carefully collect the chloroform layer.

-

Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

-

Triacylglycerol Fractionation and Analysis

-

Objective: To separate, identify, and quantify the individual triacylglycerol species.

-

Methodology: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the preferred method.

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column is typically used for the separation of TAGs based on their partition number (PN = CN - 2 * DB, where CN is the carbon number and DB is the number of double bonds).

-

Mobile Phase: A gradient elution system is often employed, typically using a mixture of acetonitrile and isopropanol.

-

Detection: An Evaporative Light Scattering Detector (ELSD) or a UV detector (at low wavelengths, e.g., 205 nm) can be used for general detection, but Mass Spectrometry provides structural information.

-

-

Mass Spectrometric Identification:

-

Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are common ionization techniques for TAGs.

-

Analysis: The mass spectrometer is operated in positive ion mode. The molecular weight of the TAG can be determined from the protonated molecule [M+H]+ or adducts (e.g., [M+NH4]+, [M+Na]+).

-

Fragmentation: Tandem mass spectrometry (MS/MS) is crucial for identifying the fatty acid composition and their positions on the glycerol backbone. Fragmentation of the parent ion results in the loss of individual fatty acids, allowing for their identification. For example, the loss of an oleic acid molecule (C18:1) and an arachidic acid molecule (C20:0) from the parent ion of this compound would confirm its fatty acid composition.

-

-

Quantification:

-

Quantification is typically achieved by creating calibration curves using commercially available TAG standards.

-

In the absence of a specific standard for this compound, its concentration can be estimated using the response factor of a structurally similar TAG standard.

-

-

Mandatory Visualization

Experimental Workflow for Triacylglycerol Analysis

Caption: Experimental workflow for the analysis of this compound.

Biosynthesis of Triacylglycerols Containing Very-Long-Chain Fatty Acids

The biosynthesis of triacylglycerols in plants primarily occurs through the Kennedy pathway in the endoplasmic reticulum. Very-long-chain fatty acids (VLCFAs), such as arachidic acid, are synthesized through the elongation of long-chain fatty acids.

Caption: Simplified Kennedy pathway for the biosynthesis of this compound.

Conclusion

While the constituent fatty acids of this compound are present in certain plant oils, particularly peanut oil, there is a lack of direct quantitative evidence for the existence of this specific triacylglycerol molecule in the reviewed literature. Its presence is theoretically possible through the established Kennedy pathway for triacylglycerol biosynthesis. The analytical workflows described, centered around HPLC-MS/MS, provide a robust framework for researchers to investigate the presence and concentration of this and other minor triacylglycerol species in plant oils. Further detailed lipidomic studies of oils rich in both oleic and arachidic acids are necessary to definitively quantify the levels of this compound. This information would be valuable for a complete understanding of the complex lipid profile of these natural products and could have implications for their nutritional and pharmaceutical applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of 1,2-Dioleoyl-3-arachidoylglycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Structured triacylglycerols (TAGs), such as 1,2-Dioleoyl-3-arachidoylglycerol, are valuable molecules in research and drug development due to their specific fatty acid composition and positional distribution on the glycerol backbone. This specific arrangement influences their physical, chemical, and biological properties, making them useful as advanced lipid-based drug delivery systems, in nutritional studies, and as standards in lipidomic analysis.

This document provides detailed application notes and protocols for the chemoenzymatic synthesis and purification of this compound. The described methods offer a high degree of control over the final product's structure and purity.

Synthesis of this compound

A multi-step chemoenzymatic approach is a highly effective method for synthesizing structured TAGs like this compound with a defined structure. This strategy involves the enzymatic synthesis of a 1,2-diacylglycerol intermediate, followed by a chemical or enzymatic acylation at the sn-3 position.

Protocol 1: Chemoenzymatic Synthesis via 1,2-Dioleoyl-sn-glycerol Intermediate

This protocol is divided into two main stages: the enzymatic synthesis of 1,2-Dioleoyl-sn-glycerol and the subsequent chemical acylation with arachidoyl chloride.

Part A: Enzymatic Synthesis of 1,2-Dioleoyl-sn-glycerol

This part of the synthesis can be achieved through the hydrolysis of a suitable precursor like 1,2-Dioleoyl-sn-glycero-3-phosphocholine using phospholipase C. The mild reaction conditions are crucial to prevent the acyl migration that would lead to the more stable 1,3-diacyl-sn-glycerol isomer.[1]

Materials:

-

1,2-Dioleoyl-sn-glycero-3-phosphocholine

-

Phospholipase C (from Bacillus cereus)

-

Hexane

-

Phosphate buffer (pH 7.0)

-

Argon gas

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 1,2-Dioleoyl-sn-glycero-3-phosphocholine in hexane in a round-bottom flask.

-

Add phosphate buffer (pH 7.0) to create a biphasic system.

-

Gently stir the mixture under an argon atmosphere at room temperature.

-

Add phospholipase C to the aqueous phase.

-

Continue stirring and monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of acetone/hexane 30:70 v/v). The reaction is typically complete within 2-4 hours.[1]

-

Once the reaction is complete, separate the hexane phase containing the 1,2-Dioleoyl-sn-glycerol product using a separatory funnel.

-

Wash the organic phase with deionized water to remove any residual enzyme and buffer salts.

-

Dry the hexane phase over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the 1,2-Dioleoyl-sn-glycerol intermediate.

Part B: Chemical Acylation with Arachidoyl Chloride

Materials:

-

1,2-Dioleoyl-sn-glycerol (from Part A)

-

Arachidoyl chloride

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

-

Magnetic stirrer

-

Round-bottom flask

-

Ice bath

-

Silica gel for column chromatography

Procedure:

-

Dissolve the 1,2-Dioleoyl-sn-glycerol in anhydrous DCM in a round-bottom flask under an argon atmosphere.

-

Cool the solution in an ice bath.

-

Add anhydrous pyridine to the solution.

-

Slowly add a solution of arachidoyl chloride in anhydrous DCM to the reaction mixture with constant stirring.

-

Allow the reaction to proceed at 0°C for 1 hour and then at room temperature overnight.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, quench the reaction by adding cold deionized water.

-

Extract the product with DCM.

-

Wash the organic phase sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain this compound.

Data Presentation: Synthesis Yield and Purity

| Synthesis Step | Intermediate/Product | Typical Yield (%) | Typical Purity (%) | Reference Compounds |

| Enzymatic synthesis of 1,3-diacylglycerol | 1,3-diolein | 82.3 | 98.6 | 1,3-dioleoyl-2-palmitoylglycerol (OPO) |

| Chemical acylation of diacylglycerol | 1,3-dioleoyl-2-palmitoylglycerol | 90.5 | 98.7 | 1,3-dioleoyl-2-palmitoylglycerol (OPO) |

| Enzymatic synthesis of 2-monoacylglycerol | 2-monopalmitin | up to 88 | >95 | ABA-type structured triglycerides |

| Esterification of 2-monoacylglycerol | 1,3-oleyl-2-palmitoyl-glycerol | up to 72 | 94 (sn-2 purity) | ABA-type structured triglycerides |

Note: The data presented are for analogous structured lipids and serve as a general guide. Actual yields and purities for this compound may vary depending on specific reaction conditions and purification efficiency.

Purification of this compound

High-Performance Liquid Chromatography (HPLC) is the preferred method for the purification and analysis of structured TAGs due to its high resolution and ability to separate closely related isomers.

Protocol 2: Purification by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates TAGs based on their partition number (PN), which is related to the total number of carbons in the fatty acid chains and the number of double bonds. For positional isomers, the retention is also influenced by the location of the fatty acids on the glycerol backbone.

Materials and Equipment:

-

HPLC system with a pump, injector, column oven, and a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometer - MS).

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Acetonitrile (HPLC grade).

-

2-Propanol (HPLC grade).

-

Sample of crude this compound.

-

Solvent for sample dissolution (e.g., hexane or a mixture of the initial mobile phase).

Procedure:

-

Sample Preparation: Dissolve the crude this compound in a suitable solvent to a concentration of 1-5 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

-

HPLC Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and 2-propanol. The exact gradient will need to be optimized, but a starting point could be a linear gradient from 70:30 (v/v) acetonitrile:2-propanol to 30:70 (v/v) over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detector: ELSD or MS.

-

Injection Volume: 10-20 µL.

-

-

Elution and Fraction Collection:

-

Inject the sample onto the column.

-

Monitor the chromatogram and collect the fraction corresponding to the this compound peak. Positional isomers, such as 1,3-Dioleoyl-2-arachidoylglycerol, may elute at a different retention time. In RP-HPLC, TAGs with unsaturated fatty acids at the sn-1 or sn-3 positions are generally retained more strongly than their isomers with the unsaturated fatty acid at the sn-2 position.

-

-

Post-Purification:

-

Evaporate the solvent from the collected fraction under a stream of nitrogen or using a rotary evaporator.

-

Confirm the purity of the final product by re-injecting a small aliquot onto the HPLC system.

-

Characterize the purified product using appropriate analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Data Presentation: Purification Parameters

The following table summarizes typical parameters for the HPLC purification of triacylglycerols.

| Parameter | Condition |

| Chromatography Mode | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | C18 silica gel (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and 2-Propanol |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) |

| Sample Preparation | 1-5 mg/mL in hexane or initial mobile phase |

Visualizations

Signaling Pathway: A Note on a Related Compound

While this compound itself is primarily used in material science and as a synthetic standard, the structurally related endocannabinoid, 2-arachidonoylglycerol (2-AG), is a key signaling molecule in the central nervous system. The synthesis of 2-AG often starts from a diacylglycerol precursor. The following diagram illustrates a simplified signaling pathway involving the synthesis of a diacylglycerol.

Caption: Simplified signaling pathway for the synthesis of 2-arachidonoylglycerol.

Experimental Workflow: Chemoenzymatic Synthesis

The following diagram outlines the logical workflow for the chemoenzymatic synthesis of this compound.

Caption: Workflow for the chemoenzymatic synthesis and purification of this compound.

Logical Relationship: Purification Strategy

The diagram below illustrates the logical relationship in the purification strategy, starting from the crude product to the final pure compound with analytical validation.

Caption: Logical workflow for the purification of this compound.

References

Application Notes and Protocols for the Use of 1,2-Dioleoyl-3-arachidoylglycerol as a Lipid Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-3-arachidoylglycerol is a specific triacylglycerol (TAG) containing two oleic acid moieties at the sn-1 and sn-2 positions and an arachidonic acid moiety at the sn-3 position.[1] As a high-purity lipid standard, it serves as an essential tool in the field of lipidomics for the accurate quantification of triacylglycerols in various biological matrices. Its well-defined structure also makes it a valuable substrate for investigating enzymatic pathways, particularly within the endocannabinoid system, where the liberation of arachidonic acid from the glycerol backbone is a key step in the biosynthesis of signaling molecules like 2-arachidonoylglycerol (2-AG).[2][3]

These application notes provide detailed protocols for the use of this compound as an internal standard in quantitative lipid analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and outlines its relevance in studying the endocannabinoid signaling pathway.

Product Information

| Property | Value |

| Synonyms | 1,2-Olein-3-arachidonin, TG(18:1/18:1/20:4) |

| Molecular Formula | C₅₉H₁₀₂O₆ |

| Molecular Weight | 907.4 g/mol |

| Purity | ≥98% |

| Physical State | Oil |

| Storage | -20°C |

| Stability | ≥ 4 years at -20°C |

| Solubility | Soluble in chloroform, ethanol, and DMF |

Quantitative Analysis of Triacylglycerols using this compound as an Internal Standard

The accurate quantification of triacylglycerols in complex biological samples such as plasma, serum, or tissue extracts is crucial for understanding metabolic disorders and for the development of novel therapeutics. The use of a stable isotope-labeled or a non-endogenous internal standard is critical to correct for variations during sample preparation and analysis. This compound can be used as an internal standard for the quantification of other TAGs, especially those with similar acyl chain compositions.

Experimental Workflow for Quantitative Triacylglycerol Analysis

Caption: General workflow for quantitative triacylglycerol analysis.

Protocol 1: Lipid Extraction from Plasma

This protocol describes a modified Folch method for the extraction of total lipids from plasma samples.

Materials:

-

Plasma sample

-

This compound internal standard solution (1 mg/mL in chloroform)

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

0.9% NaCl solution

-

Centrifuge

-

Nitrogen gas evaporator

Procedure:

-

To 100 µL of plasma in a glass tube, add a known amount of this compound internal standard (e.g., 10 µL of a 10 µg/mL working solution).

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture and vortex thoroughly for 1 minute.

-

Add 500 µL of 0.9% NaCl solution and vortex again for 30 seconds.

-

Centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a clean tube.

-

Dry the extracted lipids under a stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a suitable solvent for HPLC-MS analysis (e.g., 100 µL of 9:1 (v/v) isopropanol:acetonitrile).

Protocol 2: HPLC-MS/MS Analysis of Triacylglycerols

This protocol provides a general method for the analysis of triacylglycerols using a reversed-phase HPLC coupled to a tandem mass spectrometer.

Instrumentation and Conditions:

| Parameter | Setting |

| HPLC System | Agilent 1290 Infinity II or equivalent |

| Column | C18 column (e.g., Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 60:40 (v/v) Acetonitrile:Water + 10 mM Ammonium Acetate |

| Mobile Phase B | 90:10 (v/v) Isopropanol:Acetonitrile + 10 mM Ammonium Acetate |

| Gradient | 30% B to 99% B over 20 minutes, hold at 99% B for 5 minutes, re-equilibrate at 30% B for 5 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 55°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole or Q-TOF with ESI source |

| Ionization Mode | Positive |

| Ion Source Temp. | 350°C |

| Capillary Voltage | 4000 V |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions for this compound (Internal Standard):

The fragmentation of triacylglycerols in positive ion mode typically involves the neutral loss of a fatty acid moiety. For this compound, the precursor ion will be the [M+NH₄]⁺ adduct.

| Precursor Ion (m/z) | Product Ion (m/z) | Description |

| 924.8 | 641.6 | [M+NH₄ - C₁₈H₃₂O₂]⁺ (Loss of Oleic Acid) |

| 924.8 | 621.5 | [M+NH₄ - C₂₀H₃₂O₂]⁺ (Loss of Arachidonic Acid) |

Note: Specific m/z values and collision energies should be optimized for the instrument being used.

Data Presentation: Example Quantitative Data

The following table illustrates how quantitative data for selected triacylglycerols in a human plasma sample can be presented. The concentrations are determined using a calibration curve generated with a representative TAG standard and the internal standard.

| Triacylglycerol Species | Retention Time (min) | Concentration (µg/mL) ± SD |

| TG(16:0/18:1/18:2) | 18.5 | 15.2 ± 1.8 |

| TG(16:0/18:1/18:1) | 19.1 | 25.6 ± 2.5 |

| TG(18:1/18:1/18:2) | 20.3 | 32.1 ± 3.1 |

| TG(18:1/18:1/18:1) | 20.9 | 45.8 ± 4.2 |

Role in Endocannabinoid Signaling Pathway

This compound is a relevant substrate for studying the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG).[2][3] In this pathway, diacylglycerol lipase (DAGL) hydrolyzes a diacylglycerol containing arachidonic acid at the sn-2 position to produce 2-AG.[4][5] Triacylglycerols can serve as a source for these diacylglycerol precursors through the action of lipases.[2]

Signaling Pathway Diagram

Caption: Biosynthesis of 2-AG from a triacylglycerol precursor.

Protocol 3: In Vitro Diacylglycerol Lipase (DAGL) Assay

This protocol can be used to assess the activity of DAGL on a diacylglycerol substrate derived from this compound.

Materials:

-

This compound

-

Lipase for initial hydrolysis to diacylglycerol (e.g., pancreatic lipase)

-

Recombinant or purified Diacylglycerol Lipase (DAGL)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM CaCl₂)

-

Quenching solution (e.g., 2:1 (v/v) chloroform:methanol)

-

Internal standard for 2-AG quantification (e.g., 2-AG-d5)

Procedure:

-

Substrate Preparation: Incubate this compound with a lipase that preferentially cleaves the sn-3 position to generate 1,2-dioleoyl-glycerol. Purify the diacylglycerol substrate using thin-layer chromatography (TLC) or solid-phase extraction.

-

Enzyme Reaction: In a microcentrifuge tube, combine the purified diacylglycerol substrate with the assay buffer.

-

Initiate the reaction by adding the DAGL enzyme.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Quenching and Extraction: Stop the reaction by adding the quenching solution and the 2-AG internal standard.

-

Perform a lipid extraction as described in Protocol 1.

-

Analysis: Analyze the extracted lipids by HPLC-MS/MS to quantify the amount of 2-AG produced.

Conclusion

This compound is a versatile and valuable tool for lipidomics research. Its use as an internal standard enables the accurate quantification of triacylglycerols in complex biological samples, which is essential for advancing our understanding of lipid metabolism in health and disease. Furthermore, its structural relationship to the endocannabinoid 2-AG makes it a key reagent for studying the enzymatic pathways involved in the synthesis of this important signaling molecule. The protocols and information provided here offer a comprehensive guide for researchers to effectively utilize this lipid standard in their experimental workflows.

References

- 1. caymanchem.com [caymanchem.com]

- 2. From Classical to Alternative Pathways of 2-Arachidonoylglycerol Synthesis: AlterAGs at the Crossroad of Endocannabinoid and Lysophospholipid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1,2-Dioleoyl-3-arachidoylglycerol for Cell Culture Supplementation

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for the specific triacylglycerol 1,2-Dioleoyl-3-arachidoylglycerol in cell culture applications is limited in publicly available scientific literature. The following application notes and protocols are based on the general principles of lipid supplementation in cell culture and the known biological activities of its constituent fatty acids: oleic acid and arachidonic acid. Researchers should consider these protocols as a starting point and optimize them for their specific cell lines and experimental needs.

Introduction

This compound is a mixed-acid triacylglycerol (TAG) containing two units of oleic acid (a monounsaturated omega-9 fatty acid) and one unit of arachidonic acid (a polyunsaturated omega-6 fatty acid). In cell culture, supplementation with specific TAGs can serve several purposes, including:

-

Energy Source: TAGs are hydrolyzed to release fatty acids, which can then be utilized by cells for energy production through β-oxidation.[]

-

Source of Essential Fatty Acids: Providing specific fatty acids, like the essential arachidonic acid, can be crucial for cell types that cannot synthesize them de novo or for studying the effects of these fatty acids.[2]

-

Modulation of Cellular Processes: The constituent fatty acids, oleic acid and arachidonic acid, are known to influence a variety of cellular functions, including membrane fluidity, signal transduction, and gene expression.[3][4]

-

Lipid Droplet Formation: Supplementation with fatty acids and TAGs can induce the formation of lipid droplets, which are organelles involved in lipid storage and metabolism.[5]

Due to their hydrophobic nature, the delivery of TAGs to cells in aqueous culture media requires special preparation, typically involving a carrier molecule like bovine serum albumin (BSA) or the use of a solvent.[6][7]

Data Presentation

The biological effects of this compound will be largely determined by the cellular uptake and subsequent metabolism of its constituent fatty acids. The following table summarizes some of the known effects of oleic acid and arachidonic acid on various cell lines, which can be used as a guide for expected outcomes.

Table 1: Summary of Reported Effects of Oleic Acid and Arachidonic Acid on Cultured Cells

| Fatty Acid | Cell Line(s) | Concentration Range | Observed Effects |

| Oleic Acid | Raji (B-lymphocytes) | 75 µM | Increased cell proliferation.[3] |

| Raji (B-lymphocytes) | 200 µM | Decreased cell proliferation.[3] | |

| THP-1 (monocytes) | 100 µM | Induced DNA hypomethylation.[8] | |

| HeLa | 400 µM | Induced lipid droplet formation.[5] | |

| Arachidonic Acid | Raji (B-lymphocytes) | 75 µM | Increased cell proliferation.[3] |

| Raji (B-lymphocytes) | Not specified | Reduced production of IL-10, TNF-α, and INF-γ.[3] | |

| Bovine Endothelial Cells | 75 µM | Incorporated into cellular triglycerides.[9] | |

| THP-1 (monocytes) | 100 µM | Induced DNA hypermethylation.[8] |

Experimental Protocols

Preparation of this compound-BSA Complex

This protocol describes the preparation of a stock solution of this compound complexed with fatty acid-free bovine serum albumin (BSA) for delivery to cultured cells.[6]

Materials:

-

This compound

-

Fatty acid-free BSA

-

Ethanol, 200 proof

-

Sterile phosphate-buffered saline (PBS), pH 7.4

-

Sterile cell culture grade water

-

Sterile 0.22 µm filter

Procedure:

-

Prepare a BSA Solution: Dissolve fatty acid-free BSA in sterile cell culture grade water to a final concentration of 10% (w/v). Stir gently at 37°C until fully dissolved. Do not shake vigorously to avoid denaturation. Filter sterilize the solution using a 0.22 µm filter and store at 4°C.

-

Prepare a TAG Stock Solution in Ethanol: Dissolve this compound in 200 proof ethanol to create a concentrated stock solution (e.g., 10-50 mM).

-

Complexation of TAG with BSA: a. In a sterile glass tube, add a small volume of the ethanolic TAG stock solution. b. Warm the 10% BSA solution to 37°C. c. While vortexing the BSA solution at a low speed, slowly add the ethanolic TAG stock solution dropwise. The final concentration of ethanol in the BSA solution should be kept below 1% to minimize cytotoxicity. d. Incubate the TAG-BSA mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation. e. The final molar ratio of TAG to BSA can be varied, but a ratio of 3:1 to 6:1 is a common starting point.

-

Final Preparation and Storage: a. Bring the final volume to the desired concentration with sterile PBS. b. The final stock solution of the TAG-BSA complex can be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Cell Culture Supplementation Protocol

This protocol outlines the general steps for treating cultured cells with the prepared this compound-BSA complex.

Materials:

-

Cultured cells in appropriate growth medium

-

Prepared this compound-BSA complex stock solution

-

Control medium (with or without BSA-only control)

Procedure:

-

Cell Seeding: Plate cells at the desired density in multi-well plates, flasks, or dishes and allow them to adhere and stabilize for 24 hours.

-

Preparation of Treatment Medium: Thaw the this compound-BSA complex stock solution. Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration (e.g., 10 µM to 100 µM).

-

Control Preparation: Prepare a control medium containing the same concentration of BSA as the treatment medium to account for any effects of BSA alone.

-

Cell Treatment: Remove the existing culture medium from the cells and replace it with the treatment or control medium.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO₂).

-

Downstream Analysis: Following incubation, cells can be harvested for various analyses, such as cell viability assays (e.g., MTT, trypan blue exclusion), proliferation assays, lipid extraction and analysis, gene expression analysis (qPCR, Western blot), or cytokine assays.

Visualization of Potential Mechanisms

Experimental Workflow

The following diagram illustrates the general workflow for preparing and applying the this compound-BSA complex in cell culture experiments.

Potential Signaling Pathways of Constituent Fatty Acids

The liberated oleic and arachidonic acids from this compound can influence various signaling pathways. Arachidonic acid is a precursor to eicosanoids, which are potent signaling molecules, while both fatty acids can affect transcription factors that regulate gene expression related to metabolism and inflammation.

References

- 2. journals.physiology.org [journals.physiology.org]

- 3. Genes regulated by arachidonic and oleic acids in Raji cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arachidonic acid: Physiological roles and potential health benefits – A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Triacylglycerol Measurement in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 8. Arachidonic and oleic acid exert distinct effects on the DNA methylome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of triglycerides in endothelial cell arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Mass Spectrometry Analysis of 1,2-Dioleoyl-3-arachidoylglycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction